molecular formula C9H21N3S B1345017 (2-Diisopropylamino-ethyl)-thiourea CAS No. 886363-52-6

(2-Diisopropylamino-ethyl)-thiourea

Cat. No.: B1345017
CAS No.: 886363-52-6
M. Wt: 203.35 g/mol
InChI Key: XVCFOUJNSBNIJG-UHFFFAOYSA-N
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Description

(2-Diisopropylamino-ethyl)-thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound this compound is characterized by the presence of a diisopropylamino group attached to an ethyl chain, which is further connected to a thiourea moiety. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Diisopropylamino-ethyl)-thiourea typically involves the reaction of diisopropylamine with ethyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Diisopropylamine+Ethyl isothiocyanateThis compound\text{Diisopropylamine} + \text{Ethyl isothiocyanate} \rightarrow \text{this compound} Diisopropylamine+Ethyl isothiocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity starting materials and advanced purification techniques, such as column chromatography, can further enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Diisopropylamino-ethyl)-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Diisopropylamino-ethyl)-thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Diisopropylamino-ethyl)-thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. In biological systems, it may interfere with cellular processes by binding to receptors or other biomolecules, thereby affecting signal transduction pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2-Diisopropylamino)ethyl methacrylate
  • N,N-Diisopropylethanolamine
  • Diisopropylamine

Uniqueness

(2-Diisopropylamino-ethyl)-thiourea is unique due to the presence of both the diisopropylamino group and the thiourea moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while (2-Diisopropylamino)ethyl methacrylate is primarily used in polymer chemistry, this compound finds applications in both chemical synthesis and biological research.

Properties

IUPAC Name

2-[di(propan-2-yl)amino]ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3S/c1-7(2)12(8(3)4)6-5-11-9(10)13/h7-8H,5-6H2,1-4H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCFOUJNSBNIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=S)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649595
Record name N-{2-[Di(propan-2-yl)amino]ethyl}thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-52-6
Record name N-{2-[Di(propan-2-yl)amino]ethyl}thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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